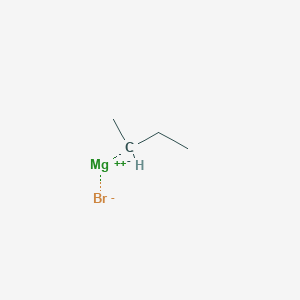
Bromure de Séc-Butylmagnésium
Vue d'ensemble
Description
Bromo(1-methylpropyl)magnesium, also known as BMP-Mg, is an organomagnesium compound used in organic synthesis. It is a colorless liquid with a pungent odor and is soluble in polar organic solvents. BMP-Mg is a Grignard reagent, a type of organomagnesium compound that is highly reactive and used to form new carbon-carbon bonds. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
Synthèse Organique
Le s-BuMgBr est un réactif de Grignard, qui joue un rôle crucial en synthèse organique. Il agit comme un nucléophile capable de former des liaisons carbone-carbone, permettant la synthèse d’une large gamme de composés organiques. Par exemple, il est utilisé dans la préparation d’alcools, d’acides carboxyliques et d’autres groupes fonctionnels par le biais de réactions avec des composés carbonylés tels que les aldéhydes et les cétones .
Intermédiaires Pharmaceutiques
Dans l’industrie pharmaceutique, le s-BuMgBr sert d’intermédiaire clé dans la synthèse de divers médicaments. Il est impliqué dans la construction de molécules complexes qui sont des principes actifs pharmaceutiques (API). Cela comprend la synthèse des statines, qui sont cruciales dans la gestion des taux de cholestérol .
Fabrication de LED
Le composé trouve des applications dans la fabrication de diodes électroluminescentes (LED). Il est utilisé pour déposer des couches minces de matériaux organiques qui émettent de la lumière lorsqu’un courant électrique les traverse. Ce processus est essentiel pour produire des LED à haut rendement et longue durée de vie .
Dépôt de Couches Minces
Le s-BuMgBr est utilisé dans les techniques de dépôt de couches minces, telles que la déposition chimique en phase vapeur (CVD). Ces couches minces sont essentielles dans diverses technologies, y compris les cellules solaires, où elles améliorent l’efficacité de l’absorption de la lumière et de la conversion de l’énergie .
Chimie Industrielle
En chimie industrielle, le s-BuMgBr est utilisé comme catalyseur et comme réactif pour diverses réactions chimiques. Son rôle dans la catalyse est important pour les processus de production à grande échelle, en particulier dans la création de polymères et d’autres macromolécules .
Science des Matériaux
Les chercheurs en science des matériaux utilisent le s-BuMgBr pour synthétiser de nouveaux matériaux aux propriétés uniques. Il est essentiel dans la création de composés contenant du magnésium, qui sont étudiés pour leur potentiel dans les matériaux légers et haute résistance .
Synthèse Agrochimique
Le s-BuMgBr est également utilisé dans la synthèse d’agrochimiques. Il contribue à la création de composés qui servent de pesticides ou d’engrais, contribuant ainsi au développement de produits agricoles plus efficaces et respectueux de l’environnement .
Réactions de Polymérisation
Enfin, le s-BuMgBr peut agir comme initiateur dans les réactions de polymérisation par ouverture de cycle. Cette application est cruciale pour produire des types spécifiques de polymères aux propriétés souhaitées pour une utilisation dans les dispositifs médicaux, l’emballage et les matériaux biodégradables .
Mécanisme D'action
Target of Action
Sec-Butylmagnesium Bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as reagents, catalysts, and precursor materials in various chemical reactions . They are typically used in reactions with carbonyl groups, where they act as nucleophiles .
Mode of Action
Sec-Butylmagnesium Bromide, like other Grignard reagents, is highly reactive. It can readily react with a variety of electrophilic compounds, particularly carbonyl compounds, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of a wide range of organic compounds.
Biochemical Pathways
The primary biochemical pathway involving sec-Butylmagnesium Bromide is the Grignard reaction . In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of a carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, aldehydes, and other organic compounds .
Result of Action
The primary result of the action of sec-Butylmagnesium Bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and other applications .
Action Environment
The action of sec-Butylmagnesium Bromide is highly dependent on the environment. It is typically used in anhydrous conditions, as it reacts vigorously with water . It also requires a polar aprotic solvent, such as diethyl ether, for the Grignard reaction to proceed . Temperature can also affect the reaction, with lower temperatures often used to control the rate of the reaction .
Safety and Hazards
Bromo(1-methylpropyl)magnesium is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
magnesium;butane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHFRLGXCNEKRX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919307 | |
| Record name | Magnesium bromide butan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922-66-7 | |
| Record name | Magnesium bromide butan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the steric bulk of the alkyl group in Grignard reagents influence the polymerization of methyl methacrylate?
A1: Research indicates that increasing the steric bulk of the alkyl group in Grignard reagents significantly impacts the polymerization of methyl methacrylate []. Specifically, bulkier alkyl groups, like sec-butyl, lead to higher initiation efficiency and overall polymer yield. Additionally, the resulting polymers tend to exhibit narrower molecular weight distributions []. This observation can be attributed to the reduced occurrence of side reactions during the polymerization initiation stage when bulkier Grignard reagents are used.
Q2: Can sec-butylmagnesium bromide be used to synthesize syndiotactic poly(methyl methacrylate) with high stereoregularity?
A2: Yes, sec-butylmagnesium bromide has proven effective in achieving high syndiotacticity in poly(methyl methacrylate) synthesis []. When polymerization is conducted at low temperatures (-110°C) in a tetrahydrofuran-dimethoxyethane solvent mixture, using sec-butylmagnesium bromide as the initiator, the resulting polymer exhibits a high syndiotactic triad content (94.9%) and a narrow molecular weight distribution (Mw/Mn = 1.39) [].
Q3: Beyond polymerization, what other synthetic applications utilize sec-butylmagnesium bromide?
A3: sec-Butylmagnesium bromide acts as a valuable reagent in various synthetic transformations. One example is its use in the preparation of deuterium-labeled aldehydes. Specifically, it reacts with N-(1,1,3,3-tetramethylbutyl)formamide to yield 2-methylbutanal-1-d, a deuterated aldehyde, through a multi-step process involving isonitrile formation and hydrolysis [].
Q4: Are there any examples of sec-butylmagnesium bromide participating in transition-metal-catalyzed reactions?
A4: Research demonstrates the utility of sec-butylmagnesium bromide in iron-catalyzed cross-coupling reactions []. This Grignard reagent reacts with 3-chloroprop-2-en-1-ylamines in the presence of an iron catalyst, offering a novel route for the construction of complex amine derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)



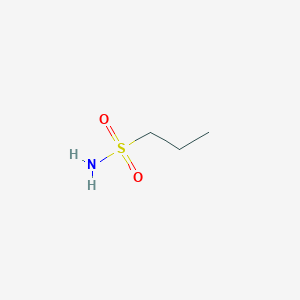


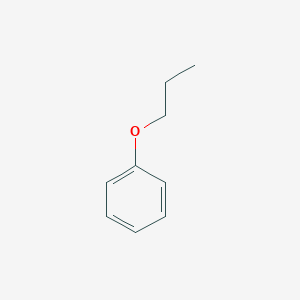
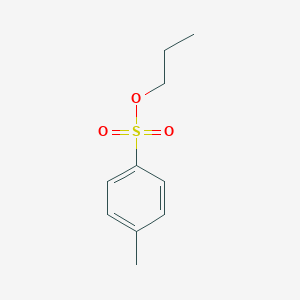

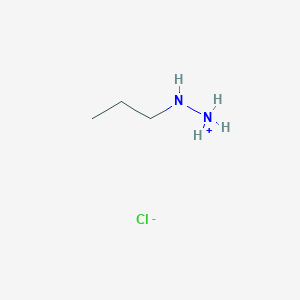
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)